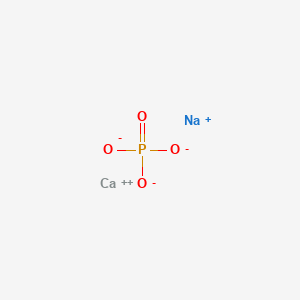
2-Nitrocinnamaldehyde
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
2-Nitrocinnamaldehyde is an organic aromatic compound It has been reported that cinnamaldehyde, a related compound, can inhibit bacterial growth and reproduction .
Mode of Action
It is known that cinnamaldehyde can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
It is known that this compound can be oxidized to 2-nitrocinnamic acid, which can be used in the baeyer-emmerling indole synthesis to produce indole and substituted indoles .
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability.
Result of Action
It is known that cinnamaldehyde can inhibit bacterial growth and reproduction .
Action Environment
It is known that cinnamaldehyde can inhibit bacterial growth and reproduction , suggesting that the action of this compound may also be influenced by environmental factors such as the presence of bacteria.
Analyse Biochimique
Biochemical Properties
It is known that 2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid, which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles
Cellular Effects
It is known that its derivatives have shown inhibitory effects on biofilm formation and virulence factors in Vibrio species
Molecular Mechanism
It is known that it can be oxidized to 2-nitrocinnamic acid, which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles
Temporal Effects in Laboratory Settings
It is known that it can act as a chemical actinometer for the UV-A range in photostability testing of pharmaceuticals
Metabolic Pathways
It is known that it can be oxidized to 2-nitrocinnamic acid, which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles
Méthodes De Préparation
2-Nitrocinnamaldehyde can be synthesized through several methods:
Nitration of Cinnamaldehyde: This method involves dissolving cinnamaldehyde in a solution of acetic anhydride in acetic acid, followed by the addition of a stoichiometric amount of concentrated nitric acid at 0–5°C.
Nitration via Acidification: Another method includes the nitration of cinnamaldehyde via acidification of a nitrate salt with sulfuric acid, which also yields the ortho-nitro compound along with some para-nitro compound.
Condensation Reaction: This compound can also be prepared by reacting 2-nitrobenzaldehyde with acetaldehyde in a condensation reaction.
Analyse Des Réactions Chimiques
2-Nitrocinnamaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: It can participate in substitution reactions, particularly involving the nitro group.
Common reagents and conditions used in these reactions include nitric acid for nitration, sulfuric acid for acidification, and various reducing agents for reduction reactions. The major products formed from these reactions include 2-nitrocinnamic acid and indole derivatives .
Applications De Recherche Scientifique
2-Nitrocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including indoles.
Biology: It serves as an actinometer for the UV-A range of photostability testing of pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparaison Avec Des Composés Similaires
2-Nitrocinnamaldehyde can be compared with other similar compounds such as:
2-Nitrobenzaldehyde: Similar in structure but lacks the extended conjugation present in this compound.
4-Nitrocinnamaldehyde: Similar but with the nitro group in the para position, which affects its reactivity and properties.
3-Nitrocinnamaldehyde: Another isomer with the nitro group in the meta position, leading to different chemical behavior.
The uniqueness of this compound lies in its ortho-nitro group, which significantly influences its chemical reactivity and applications .
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMELHEXDVEDE-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-88-2, 66894-06-2 | |
| Record name | o-Nitrocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066894062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1466-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitrocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Nitrocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y4RH8QTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)



![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)








